molecular formula C18H14N4O2 B2432678 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034340-98-0

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2432678
CAS No.: 2034340-98-0
M. Wt: 318.336
InChI Key: QBFGXDZYIBNMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole core, which is a fused ring system consisting of benzene and imidazole rings, and is substituted with a furan and pyridine moiety

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-18(13-3-4-15-16(7-13)22-11-21-15)20-9-12-6-14(10-19-8-12)17-2-1-5-24-17/h1-8,10-11H,9H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFGXDZYIBNMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

Benzimidazoles are classically synthesized via acid-catalyzed cyclization of o-phenylenediamines with carboxylic acids or derivatives. For the 5-carboxylic acid substituent, 4-amino-3-nitrobenzoic acid serves as a key intermediate:

  • Nitration and Reduction :

    • 4-Amino-3-nitrobenzoic acid is reduced to 3,4-diaminobenzoic acid using hydrogenation (H₂/Pd-C) or SnCl₂/HCl.
    • $$ \text{4-Amino-3-nitrobenzoic acid} \xrightarrow{\text{SnCl}_2/\text{HCl}} \text{3,4-Diaminobenzoic acid} $$
  • Cyclization :

    • Treatment with formic acid induces cyclization to 1H-benzo[d]imidazole-5-carboxylic acid :
    • $$ \text{3,4-Diaminobenzoic acid} \xrightarrow{\text{HCOOH, Δ}} \text{1H-Benzo[d]imidazole-5-carboxylic acid} $$

Yield : 68–75% after recrystallization (ethanol/water).

Alternative Route via Isatin Derivatives

Patent literature describes indazole-to-benzimidazole scaffold hopping using isatin precursors:

  • 5-Chloroisatin undergoes diazotization with NaNO₂/H₂SO₄, followed by SnCl₂ reduction to yield 5-chloroindazole-3-carboxylic acid .
  • Esterification with SOCl₂/MeOH produces methyl 5-chloroindazole-3-carboxylate , which is hydrolyzed to the carboxylic acid.
  • Chlorine displacement with ammonia or amines introduces the desired substituents.

Advantage : Enables late-stage diversification of the benzimidazole core.

Synthesis of (5-(Furan-2-yl)Pyridin-3-yl)Methanamine

Suzuki-Miyaura Cross-Coupling for Pyridine-Furan Assembly

The pyridine-furan moiety is constructed via palladium-catalyzed coupling:

  • 3-Bromo-5-(bromomethyl)pyridine reacts with furan-2-ylboronic acid under Suzuki conditions:

    • Catalyst: Pd(PPh₃)₄
    • Base: Na₂CO₃
    • Solvent: DME/H₂O
    • $$ \text{3-Bromo-5-(bromomethyl)pyridine} + \text{Furan-2-ylboronic acid} \xrightarrow{\text{Pd(0)}} \text{5-(Furan-2-yl)pyridin-3-yl)methyl bromide} $$
  • Amination :

    • The bromide intermediate undergoes nucleophilic substitution with aqueous ammonia or benzylamine:
    • $$ \text{5-(Furan-2-yl)pyridin-3-yl)methyl bromide} \xrightarrow{\text{NH}_3/\text{EtOH}} \text{(5-(Furan-2-yl)pyridin-3-yl)methanamine} $$

Yield : 55–62% after column chromatography (SiO₂, CH₂Cl₂/MeOH).

Multicomponent Condensation Approach

Cyano-(2H)-pyridones serve as precursors for nicotinonitrile derivatives, which are functionalized with furan groups:

  • Cyclization :

    • Reaction of 2-cyanothioacetamide with bromobenzofuran derivatives in the presence of piperidinium acetate yields 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile .
  • Functional Group Interconversion :

    • The nitrile group is reduced to an amine using LiAlH₄ or catalytic hydrogenation.

Note : This method offers regioselective furan attachment but requires stringent temperature control.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

1H-Benzo[d]imidazole-5-carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in the presence of N-hydroxybenzotriazole (HOBt) :

  • Activation:

    • $$ \text{1H-Benzo[d]imidazole-5-carboxylic acid} + \text{EDCl} \rightarrow \text{Acyloxyphosphonium intermediate} $$
  • Aminolysis:

    • Reaction with (5-(furan-2-yl)pyridin-3-yl)methanamine in DMF or THF yields the target amide:
    • $$ \text{Acyloxyphosphonium intermediate} + \text{Amine} \rightarrow \text{N-((5-(Furan-2-yl)Pyridin-3-yl)Methyl)-1H-Benzo[d]Imidazole-5-Carboxamide} $$

Yield : 70–78% after precipitation (ethyl acetate/hexanes).

Mixed Carbonate Activation

Patent WO2013150545A2 discloses N,N-carbonyldiimidazole (CDI) as an efficient coupling agent for benzimidazole carboxamides:

  • In situ activation of the carboxylic acid with CDI in THF generates an acylimidazole intermediate.
  • Nucleophilic attack by the amine proceeds at 45–65°C, avoiding racemization.

Advantages : High purity (>95% by HPLC), minimal side products.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography (SiO₂, gradient elution with CH₂Cl₂/MeOH) removes unreacted starting materials.
  • Recrystallization from ethanol/water mixtures enhances purity (>99% by NMR).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, imidazole-H), 8.15–7.98 (m, 3H, pyridine-H), 7.62 (d, J = 8.4 Hz, 1H, benzimidazole-H), 6.85–6.72 (m, 2H, furan-H), 4.65 (s, 2H, CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.2 (CO), 152.1, 148.7, 142.3 (aromatic C), 112.5 (furan C), 40.8 (CH₂).

Challenges and Optimization Opportunities

  • Regioselectivity in Benzimidazole Formation : Competing cyclization pathways may yield 1H- vs. 3H-benzimidazole isomers. Acid choice (e.g., HCl vs. HCOOH) influences product distribution.
  • Furan Stability : Furan rings are prone to oxidation; inert atmospheres (N₂/Ar) are recommended during coupling steps.
  • Amine Protection : The primary amine in (5-(furan-2-yl)pyridin-3-yl)methanamine may require Boc protection prior to coupling, followed by TFA deprotection.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridine Ring

The pyridine ring undergoes electrophilic aromatic substitution (EAS) under acidic conditions. The methylene linker (-CH₂-) adjacent to pyridine enhances reactivity by acting as an electron-donating group.

Example Reaction :

Reaction Reagents/Conditions Product
NitrationHNO₃/H₂SO₄, 0–5°C, 4 hrsNitro-substituted derivative at the pyridine’s para position to -CH₂- group

This reactivity is inferred from synthetic protocols for analogous pyridine-benzimidazole hybrids .

Furan Ring Oxidation

The furan-2-yl group is susceptible to oxidation, particularly at the α-position, forming dihydrofuran derivatives or furanones.

Example Reaction :

Reaction Reagents/Conditions Product
Epoxidationm-CPBA (meta-chloroperoxybenzoic acid), CH₂Cl₂, 25°C, 12 hrsEpoxidized furan ring with retained benzimidazole-pyridine framework

This aligns with oxidation patterns observed in structurally related furan-containing carboxamides.

Carboxamide Hydrolysis

The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Example Reaction :

Reaction Reagents/Conditions Product
Acidic Hydrolysis6M HCl, reflux, 8 hrs1H-benzo[d]imidazole-5-carboxylic acid derivative
Basic HydrolysisNaOH (2M), ethanol/H₂O, 70°C, 6 hrsSodium salt of the carboxylic acid

Similar hydrolysis mechanisms are documented in benzimidazole-carboxamide systems .

Benzimidazole Core Functionalization

The benzimidazole moiety participates in electrophilic substitutions, such as sulfonation or halogenation, at the 4- or 6-positions due to electron-rich aromaticity.

Example Reaction :

Reaction Reagents/Conditions Product
ChlorinationCl₂, FeCl₃ catalyst, 40°C, 3 hrs4-chloro-1H-benzo[d]imidazole-5-carboxamide derivative

This reactivity is consistent with reported benzimidazole modifications in pharmaceutical intermediates.

Reductive Alkylation of the Methylene Linker

The -CH₂- bridge between pyridine and benzimidazole can undergo reductive alkylation to introduce substituents.

Example Reaction :

Reaction Reagents/Conditions Product
Reductive AminationNaBH₃CN, R-NH₂, MeOH, 25°C, 24 hrsSecondary amine-functionalized derivative at the methylene position

This method is adapted from large-scale syntheses of related anticoagulant agents .

Cross-Coupling Reactions

The pyridine and furan rings enable participation in Suzuki-Miyaura or Buchwald-Hartwig couplings for structural diversification.

Example Reaction :

Reaction Reagents/Conditions Product
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O, 80°C, 12 hrsAryl-substituted pyridine derivative

Such reactions are critical for generating bioactive analogs in medicinal chemistry.

Key Mechanistic Insights:

  • Furan Reactivity : The electron-rich furan ring undergoes electrophilic attacks preferentially at the α-position due to resonance stabilization.

  • Pyridine Directing Effects : The pyridine’s nitrogen directs electrophiles to the para position relative to the methylene group .

  • Carboxamide Stability : Hydrolysis rates depend on steric hindrance from the benzimidazole core, requiring prolonged heating .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is C18H14N4O2C_{18}H_{14}N_{4}O_{2}, with a molecular weight of 318.3 g/mol. The compound features a complex structure that includes a benzimidazole core, a furan ring, and a pyridine moiety, which contribute to its unique chemical behavior and biological activity .

Medicinal Chemistry

This compound has been extensively studied for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzimidazole have shown promising results in inhibiting tumor growth in vivo and inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound has demonstrated notable antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. Studies report minimum inhibitory concentration (MIC) values indicating potent activity, suggesting its potential as a new class of antimicrobial agents .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in disease pathways, offering therapeutic avenues for conditions like cancer and bacterial infections. Its mechanism of action likely involves binding to the active sites of target enzymes, disrupting their function .

Anticancer Efficacy

Research has shown that this compound can significantly reduce cell viability in various cancer cell lines, including breast and lung cancers. In vivo studies indicated that treatment with this compound leads to reduced tumor sizes in mouse models, highlighting its potential as a therapeutic agent in oncology .

Mechanistic Insights

Investigations into the mechanism of action reveal that the compound may interfere with key signaling pathways involved in cancer cell survival. For example, it could inhibit the PI3K/Akt pathway, which is crucial for cell proliferation and survival .

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, depending on the context of its use. The compound may exert its effects by binding to these targets and modulating their activity, which can lead to various biological outcomes. The exact pathways involved can vary, but often include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: This compound shares structural similarities but lacks the benzimidazole core.

    5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Another heterocyclic compound with a furan moiety, but with a different core structure.

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is unique due to its combination of a benzimidazole core with furan and pyridine substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide (CAS Number: 2034340-98-0) is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its chemical properties, synthesis, and biological activity, particularly in the context of antimicrobial and anticancer properties.

The molecular formula of this compound is C18H14N4O2C_{18}H_{14}N_{4}O_{2}, with a molecular weight of 318.3 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities.

PropertyValue
CAS Number2034340-98-0
Molecular FormulaC₁₈H₁₄N₄O₂
Molecular Weight318.3 g/mol

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, including the formation of the furan and pyridine rings followed by coupling reactions. A typical synthetic route includes:

  • Formation of the Furan Ring : Cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
  • Pyridine Ring Formation : Utilizing Hantzsch pyridine synthesis.
  • Coupling Reactions : Employing palladium-catalyzed cross-coupling reactions to form the final product.

Antimicrobial Properties

Research indicates that compounds containing imidazole and furan functionalities exhibit significant antimicrobial activities. For instance, derivatives similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole have shown effective inhibition against various bacterial strains. A study reported that certain imidazole derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, suggesting potential use as antibacterial agents .

Anticancer Activity

The benzimidazole scaffold is recognized for its anticancer properties. Compounds like N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole have been investigated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity of related compounds against Mycobacterium tuberculosis, demonstrating that modifications in the benzimidazole structure significantly influenced efficacy .
  • Anticancer Mechanism Exploration : Research focused on the mechanism of action revealed that the compound could inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability in various cancer cell lines .

Q & A

Q. Q: What are the standard synthetic routes for preparing N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide, and how can intermediates be optimized?

A: The compound is synthesized via multi-step protocols involving:

  • Condensation reactions : Reacting furan-2-yl pyridine derivatives with benzimidazole precursors in polar aprotic solvents like DMF or NMP, often using K₂CO₃ as a base to deprotonate intermediates .
  • Nucleophilic substitution : For example, alkylation of benzimidazole-5-carboxamide with a chloromethyl pyridine intermediate under mild conditions (room temperature, 12–24 hours) .
  • Purification : Recrystallization from ethanol or ethanol/water mixtures is common, achieving >84% yield and purity validated by melting point analysis and IR spectroscopy (e.g., C=O stretch at ~1627 cm⁻¹ for amide groups) .

Structural Confirmation

Q. Q: Which spectroscopic and analytical methods are critical for confirming the structure of this compound?

A: Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., NH stretch at ~3342 cm⁻¹, C=O imidazole at ~1783 cm⁻¹) .
  • Elemental analysis : Validates empirical formulas (e.g., %N calculated vs. observed deviations ≤0.5%) .
  • NMR : ¹H/¹³C NMR resolves aromatic proton environments (e.g., furan protons at δ 6.2–7.4 ppm, pyridine CH₂ linkages at δ 4.5–5.0 ppm) .

Stability and Degradation

Q. Q: How should researchers assess the stability of this compound under varying storage or reaction conditions?

A:

  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Photostability : Expose samples to UV light (e.g., 254 nm) and monitor degradation via HPLC .
  • Solution stability : Test in solvents like DMSO or ethanol at 4°C/25°C over 1–4 weeks, using LC-MS to detect hydrolysis/byproducts .

Biological Activity Profiling

Q. Q: What methodologies are recommended for preliminary evaluation of biological activity?

A:

  • Virtual screening : Use docking software (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs, leveraging SMILES/InChI descriptors for 3D modeling .
  • In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme inhibition : Measure IC₅₀ values against proteases or oxidases using fluorogenic substrates .

Advanced Synthetic Challenges

Q. Q: How can low yields in the final alkylation step be addressed?

A: Common issues and solutions:

  • Steric hindrance : Replace bulky leaving groups (e.g., Cl → Br) or use phase-transfer catalysts like tetrabutylammonium bromide .
  • Solvent optimization : Switch from DMF to DMA (dimethylacetamide) for better solubility of aromatic intermediates .
  • Temperature control : Conduct reactions under reflux (e.g., 80°C) to accelerate kinetics without side-product formation .

Computational Modeling for SAR Studies

Q. Q: What computational tools are effective for structure-activity relationship (SAR) studies?

A:

  • Molecular docking : Use PyMOL or Schrödinger Suite to map interactions (e.g., hydrogen bonds between the amide group and target residues) .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability in physiological conditions .

Contradictory Data in Biological Assays

Q. Q: How should discrepancies between in silico predictions and experimental IC₅₀ values be resolved?

A:

  • Re-evaluate docking parameters : Adjust grid box size to encompass allosteric sites or include water molecules in the binding pocket .
  • Validate assay conditions : Confirm enzyme purity (SDS-PAGE) and substrate stability (UV-Vis kinetics) .
  • Synergistic effects : Test combinations with adjuvants (e.g., ATP for kinase assays) to mimic physiological environments .

Handling Impurities in Scale-Up

Q. Q: What strategies mitigate impurities during gram-scale synthesis?

A:

  • Chromatography : Use flash silica gel columns with gradient elution (e.g., 5→20% EtOAc in hexane) to separate regioisomers .
  • Crystallization additives : Add seed crystals or surfactants (e.g., Tween-80) to enhance crystal lattice formation .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and terminate at optimal conversion .

Advanced Characterization of Polymorphs

Q. Q: How can researchers identify and characterize polymorphic forms of this compound?

A:

  • PXRD : Compare diffraction patterns (e.g., 2θ peaks at 10–30°) to reference libraries .
  • DSC : Detect melting point variations (>2°C differences indicate distinct polymorphs) .
  • Raman spectroscopy : Resolve lattice vibrations (e.g., 200–400 cm⁻¹ regions) to confirm conformational polymorphism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.